molecular formula C6H12O2S B587900 3-Mercapto-3-methylbutyl-d6 Formate CAS No. 162404-32-2

3-Mercapto-3-methylbutyl-d6 Formate

Cat. No. B587900
CAS RN: 162404-32-2
M. Wt: 154.257
InChI Key: VTAPYUYITKYXJB-WFGJKAKNSA-N
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Description

3-Mercapto-3-methylbutyl Formate is a chemical compound with the formula C6H12O2S . It is one of the major odor-active thiols in pan-roasted white sesame seeds . It is used in currant, blackcurrant, buchu, and tropical flavors, as well as in coffee and savory flavors .


Molecular Structure Analysis

The molecular structure of 3-Mercapto-3-methylbutyl Formate is represented by the formula C6H12O2S . The molecular weight is 148.223 . The IUPAC Standard InChI is InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 .

Safety and Hazards

3-Mercapto-3-methylbutyl Formate is considered an irritant. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

[4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCOC=O)(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857974
Record name 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162404-32-2
Record name 3-(~2~H_3_)Methyl-3-sulfanyl(4,4,4-~2~H_3_)butyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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